4-(2,5-Dihydroxyphenyl)benzoic acid
Description
4-(2,5-Dihydroxyphenyl)benzoic acid is a phenolic acid derivative featuring a benzoic acid core substituted with a 2,5-dihydroxyphenyl group. Phenolic acids, including dihydroxybenzoic acids, are recognized for their diverse bioactivities, such as antiviral, cardioprotective, and antioxidant properties . This article provides a detailed comparison of this compound with structurally and functionally related compounds, emphasizing synthesis, physicochemical properties, and biological activities.
Properties
CAS No. |
31256-22-1 |
|---|---|
Molecular Formula |
C13H10O4 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
4-(2,5-dihydroxyphenyl)benzoic acid |
InChI |
InChI=1S/C13H10O4/c14-10-5-6-12(15)11(7-10)8-1-3-9(4-2-8)13(16)17/h1-7,14-15H,(H,16,17) |
InChI Key |
VSEKSHQBGNBUAW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)O)O)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)O)O)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
- 4-(2,5-Dihydroxyphenyl)benzoic Acid : Contains a benzoic acid moiety linked to a 2,5-dihydroxyphenyl group. The ortho and para hydroxyl positions on the phenyl ring may enhance hydrogen-bonding capacity and metal chelation.
- 3,4-Dihydroxybenzoic Acid (Protocatechuic Acid) : Hydroxyl groups at the 3,4-positions on the benzoic acid core. This configuration is associated with antioxidant and anti-inflammatory effects .
- 3,5-Dihydroxybenzoic Acid : Symmetrical hydroxyl substitution at 3,5-positions, linked to cardioprotective properties in epidemiological studies .
- Methyl 2,5-Dihydroxybenzeneacetate : An ester derivative with a 2,5-dihydroxyphenyl group attached to an acetate methyl ester. This modification enhances lipophilicity and anti-HIV activity (EC50 = 9.80–11.70 μM) .
Table 1: Structural Comparison of Key Analogues
Physicochemical Properties
- Solubility : The presence of hydroxyl groups increases water solubility, while esterification (e.g., methyl esters) enhances lipid solubility. For example, 4-hydroxybenzoic acid is water-soluble but less bioactive than its ester derivatives .
- Crystallinity : 4-(2,5-dihexyloxyphenyl)benzoic acid forms dimers via O–H⋯O hydrogen bonds in its crystal lattice, a feature likely shared with this compound .
Anti-HIV Activity
- Ester Derivatives : Methyl 2,5-dihydroxybenzeneacetate (EC50 = 9.80 μM) and ethyl 2,5-dihydroxyphenyl acetate (EC50 = 9.93 μM) exhibit potent inhibition of HIV-1 replication, attributed to their ability to disrupt viral entry or replication machinery .
- Carboxylic Acid vs. Ester : The ester group in these derivatives improves cell membrane permeability compared to the parent carboxylic acid, enhancing bioavailability .
Cardioprotective Effects
- 3,5-Dihydroxybenzoic Acid: Associated with reduced atherosclerotic risk in low (poly)phenol intake groups, likely due to anti-inflammatory pathways .
- 3,4-Dihydroxybenzoic Acid : Demonstrates antioxidant activity by scavenging free radicals, contributing to cardiovascular health .
Data Tables
Table 2: Anti-HIV Activity of 2,5-Dihydroxyphenyl Derivatives
| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|
| Methyl 2,5-dihydroxybenzeneacetate | 11.70 | >200 | >17.09 |
| Ethyl 2,5-dihydroxyphenyl acetate | 9.93 | >200 | >20.14 |
| Butyl 2,5-dihydroxyphenyl acetate | 9.80 | >200 | >20.40 |
Source :
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